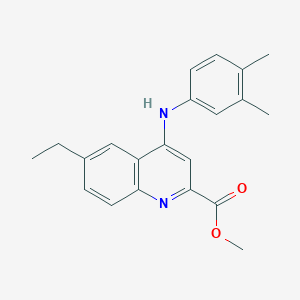

![molecular formula C16H14ClN3O2 B2589872 1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937597-77-8](/img/structure/B2589872.png)

1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-chlorobenzyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a derivative of pyrazolo[3,4-b]pyridine . Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves scaffold hopping and computer-aided drug design . The condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo[3,4-b]pyridines in about 85% yield .

Chemical Reactions Analysis

The multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles regioselectively produced pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) . The electronic effect of the various substituents in aromatic rings indicated that the reaction proceeded through the carbocation intermediate .

Aplicaciones Científicas De Investigación

Pharmaceutical Research: Antiviral Agents

The benzylic position in compounds similar to the one has been explored for the development of antiviral agents . The presence of a chlorobenzyl group could potentially influence the activity against specific viruses. Research into similar structures has shown that modifications at the benzylic position can lead to compounds with inhibitory activity against influenza and other viruses .

Catalysis: Organic Synthesis

Pyridine carboxylic acids have been used as catalysts in organic synthesis . The specific structure of the compound could be investigated for its catalytic efficiency in facilitating various organic reactions, potentially leading to more efficient synthesis pathways for complex organic molecules.

Material Science: Cocrystallization

The pyridine carboxylic acid moiety is known to participate in cocrystallization processes to form new materials with desirable properties . This compound could be explored for its ability to form cocrystals with other materials, which could have applications in the development of new composite materials or in pharmaceutical formulations.

Chemical Biology: Molecular Docking Studies

Compounds with a pyrazolopyridine structure have been subject to molecular docking studies to understand their interaction with biological targets . The compound could be used in computational studies to predict its binding affinity and selectivity towards various enzymes or receptors, which is crucial for drug design.

Agriculture: Plant Growth Regulators

Derivatives of pyridine carboxylic acid have been used as plant growth regulators . The compound could be synthesized and tested for its ability to influence plant growth and development, which could have significant implications for agriculture.

Mecanismo De Acción

Target of action

Pyrazolo[3,4-b]pyridine derivatives are known to have various biological activities, which suggests that they might interact with multiple targets .

Mode of action

Compounds with a pyrazolo[3,4-b]pyridine core might interact with their targets through various mechanisms, such as nucleophilic substitution or free radical reactions .

Biochemical pathways

Compounds with a pyrazolo[3,4-b]pyridine core might affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on various factors, including its chemical structure, solubility, stability, and metabolism .

Result of action

Pyrazolo[3,4-b]pyridine derivatives are known to have various biological activities, which suggests that they might have multiple effects at the molecular and cellular level .

Action environment

Environmental factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(2-chlorophenyl)methyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2/c1-9-7-12(16(21)22)14-10(2)19-20(15(14)18-9)8-11-5-3-4-6-13(11)17/h3-7H,8H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFMAEQDTFHSSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3Cl)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

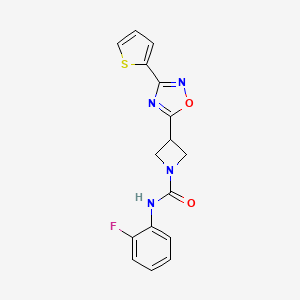

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2589792.png)

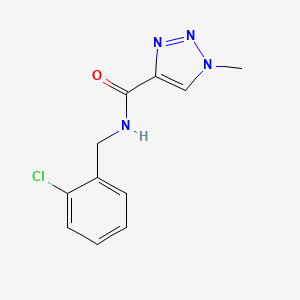

![3-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-1-propylquinoxalin-2(1H)-one](/img/structure/B2589794.png)

![4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-hydroxybenzoic acid](/img/structure/B2589797.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2589798.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid](/img/structure/B2589800.png)

![Diethyl 2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedioate](/img/structure/B2589801.png)

![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2589804.png)

![Tert-butyl N-[[4-(2-bromoethynyl)-2-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2589806.png)

![2-naphthalen-1-yl-N-[(5E)-4-oxo-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2589811.png)

![4-(((1-Isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)-5-methyl-2-phenyloxazole](/img/structure/B2589812.png)

![methyl 2-(8-(4-ethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2589813.png)